N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide

Catalog No.
S3609626
CAS No.
1394808-82-2
M.F
C21H31N3O3
M. Wt
373.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morp...

CAS Number

1394808-82-2

Product Name

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide

IUPAC Name

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide

Molecular Formula

C21H31N3O3

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C21H31N3O3/c25-21(16-23-12-14-26-15-13-23)22-17-4-6-19(7-5-17)27-20-8-10-24(11-9-20)18-2-1-3-18/h4-7,18,20H,1-3,8-16H2,(H,22,25)

InChI Key

LNXDUSQEXVQFGP-UHFFFAOYSA-N

SMILES

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)NC(=O)CN4CCOCC4

Canonical SMILES

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)NC(=O)CN4CCOCC4

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide, also known as SUVN-G3031 or Samelisant, is a synthetic compound that has gained attention for its potential therapeutic applications, particularly in the treatment of sleep disorders. The compound features a complex structure characterized by a piperidine moiety, a morpholine group, and an acetamide functional group, contributing to its unique pharmacological properties. Its molecular formula is C21H33Cl2N3O3C_{21}H_{33}Cl_2N_3O_3 with a molecular weight of approximately 446.4 g/mol .

Suvn-G3031 acts as an inverse agonist at the H3R. In normal conditions, H3Rs act as inhibitory autoreceptors, meaning they suppress the release of histamine. By binding to the H3R and preventing its normal function, Suvn-G3031 increases histamine signaling in the brain [, ]. Histamine is a wake-promoting neurotransmitter, thus Suvn-G3031's action could potentially improve wakefulness and reduce symptoms of excessive daytime sleepiness (EDS) in narcolepsy patients.

Clinical trials conducted so far have shown Suvn-G3031 to be safe and well-tolerated at the studied doses [, ]. No major safety concerns or hazards have been reported in the scientific literature. However, as the drug is still under development, further studies are needed to comprehensively assess its long-term safety profile.

The chemical reactivity of N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide can be explored through various reaction pathways typical for amides and ethers. Key reactions may include:

  • Hydrolysis: The acetamide bond can undergo hydrolysis in the presence of strong acids or bases, yielding the corresponding acid and amine.
  • Alkylation: The nitrogen atoms in the piperidine and morpholine rings can serve as nucleophiles in alkylation reactions.
  • Substitution Reactions: The ether linkage may participate in nucleophilic substitution reactions under appropriate conditions.

These reactions are essential for understanding the compound's stability and potential modifications for enhancing its therapeutic efficacy.

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide has been identified as a potent inverse agonist at the histamine H3 receptor, showing a binding affinity (K_i) of 8.73 nM. Its biological activity includes promoting wakefulness and reducing rapid-eye-movement sleep in animal models, indicating its potential utility in treating sleep disorders such as narcolepsy and insomnia . Furthermore, it has demonstrated selectivity over more than 70 other targets, minimizing off-target effects and enhancing its safety profile .

The synthesis of N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide typically involves several steps:

  • Formation of the Piperidine Derivative: The cyclobutylpiperidine moiety is synthesized through cyclization reactions involving appropriate precursors.
  • Ether Formation: The piperidine derivative is reacted with a phenolic compound to form the ether linkage via nucleophilic substitution.
  • Acetamide Formation: The morpholine derivative is then coupled with the etherified phenolic compound using acetic anhydride or similar reagents to yield the final acetamide product.

Each step requires careful optimization of conditions to ensure high yield and purity of the final compound .

The primary application of N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide lies in its potential as a therapeutic agent for sleep disorders. Its ability to modulate histamine H3 receptor activity positions it as a candidate for developing medications aimed at improving wakefulness without significant side effects commonly associated with traditional stimulants. Additionally, ongoing research may explore its applicability in other neurological conditions due to its selective receptor activity .

Interaction studies have shown that N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide exhibits minimal interactions with hERG channels, which are often associated with cardiac side effects in drug candidates. Furthermore, it does not induce phospholipidosis, a condition that can lead to cellular toxicity . These findings support its development as a safer alternative for managing sleep disorders compared to existing treatments.

Several compounds share structural similarities with N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
SUVN-G3031Contains piperidine and morpholine ringsPotent inverse agonist at histamine H3 receptor
PitolisantHistamine H3 receptor antagonistApproved for narcolepsy treatment
BetahistineHistamine analogUsed for vestibular disorders
JNJ-39220675Piperazine derivativeInvestigated for sleep-wake disorders

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide stands out due to its selective inverse agonism at the histamine H3 receptor, which may offer advantages in therapeutic efficacy while reducing side effects associated with broader acting agents .

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

373.23654186 g/mol

Monoisotopic Mass

373.23654186 g/mol

Heavy Atom Count

27

UNII

65V47O9NOP

Dates

Last modified: 08-20-2023

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